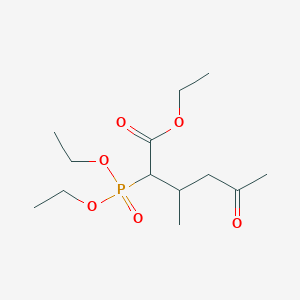
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is an organic compound with the molecular formula C12H23O6P. It is a phosphonate ester, which is a class of organophosphorus compounds. This compound is used in various organic synthesis reactions, particularly in the Horner-Wadsworth-Emmons reaction, which is a modification of the Wittig reaction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate can be synthesized through the alkylation of triethyl phosphonoacetate with appropriate alkyl halides. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonate, followed by the addition of the alkyl halide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine oxides.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Phosphonate esters with different substituents.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is used in various scientific research applications:
Chemistry: It is a reagent in the Horner-Wadsworth-Emmons reaction to synthesize alkenes with high regioselectivity.
Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives for potential therapeutic applications.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate involves the formation of a phosphonate anion when deprotonated by a base. This anion can then participate in nucleophilic addition to carbonyl compounds, forming alkenes in the Horner-Wadsworth-Emmons reaction . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethyl phosphonoacetate: Used in similar reactions but with different alkyl groups.
Diethyl ethoxycarbonylmethylphosphonate: Another phosphonate ester with similar reactivity.
Ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
Ethyl 2-(diethoxyphosphoryl)-3-methyl-5-oxohexanoate is unique due to its specific alkyl chain and functional groups, which provide distinct reactivity and selectivity in organic synthesis reactions.
Eigenschaften
CAS-Nummer |
64268-30-0 |
|---|---|
Molekularformel |
C13H25O6P |
Molekulargewicht |
308.31 g/mol |
IUPAC-Name |
ethyl 2-diethoxyphosphoryl-3-methyl-5-oxohexanoate |
InChI |
InChI=1S/C13H25O6P/c1-6-17-13(15)12(10(4)9-11(5)14)20(16,18-7-2)19-8-3/h10,12H,6-9H2,1-5H3 |
InChI-Schlüssel |
PKFDTNUSKIIQBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)CC(=O)C)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















